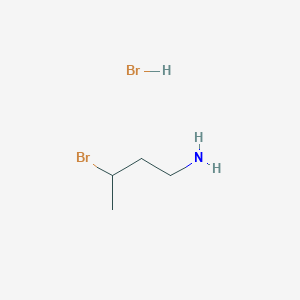

3-Bromobutane-1-aminehydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromobutane-1-aminehydrobromide is a chemical compound that has been widely used in scientific research. It is a derivative of butylamine and is commonly used as a reagent in organic synthesis. The compound has several properties that make it useful in scientific research, including its ability to react with a variety of different compounds and its relatively low toxicity.

科学的研究の応用

Liquid Phase Amination

Yokoyama et al. (2000) studied the amination of 1-bromobutane in an aqueous ammonia solution, revealing the formation of n-butylamine and di-n-butylamine as major products. This research highlights the significance of 1-bromobutane in synthesizing amines under specific conditions (Yokoyama et al., 2000).

Enantioselective Surface Chemistry

Rampulla et al. (2006) explored the enantioselective surface chemistry of R-2-bromobutane on chiral copper surfaces, revealing insights into molecular adsorption and debromination processes. This study underscores the potential application of bromobutanes in studying surface chemistry and reaction mechanisms (Rampulla et al., 2006).

Thermodynamics of Ionic Liquid Precursors

Paulechka et al. (2011) measured the heat capacity and fusion parameters of 1-bromobutane, providing crucial data for calculating thermodynamic functions in the crystal and liquid states. This research is vital for understanding the thermodynamic properties of bromobutane in the context of ionic liquid synthesis (Paulechka et al., 2011).

Synthesis of Homoallylic Amines

Das et al. (2006) demonstrated the synthesis of homoallylic amines using a catalytic amount of (bromodimethyl)sulfonium bromide. This finding illustrates the role of bromobutane derivatives in facilitating multi-component synthesis reactions (Das et al., 2006).

CO2 Capture by Task-Specific Ionic Liquid

Bates et al. (2002) conducted a study on a new room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. This highlights the use of bromobutane derivatives in environmental applications like CO2 sequestration (Bates et al., 2002).

Catalysis in Cycloaddition Reactions

Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst grafted with n-bromobutane, showing high catalytic conversion and selectivity in the cycloaddition of CO2 with propylene epoxide. This indicates the effectiveness of bromobutane-modified catalysts in chemical synthesis (Xu et al., 2015).

Photodissociation Studies

Zhou et al. (2012) investigated the photodissociation dynamics of 2-bromobutane, providing valuable data on the speed and angular distributions of bromine fragments. This research contributes to the understanding of molecular dissociation processes in bromobutanes (Zhou et al., 2012).

特性

IUPAC Name |

3-bromobutan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGGCFOFXPMWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

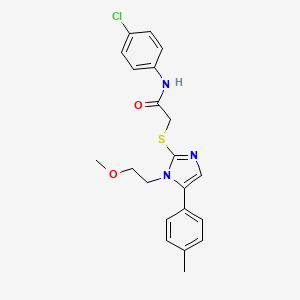

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)

![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2627331.png)

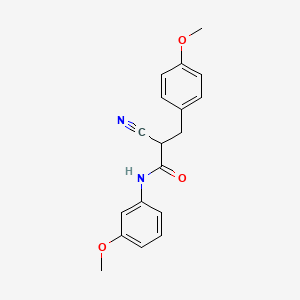

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)

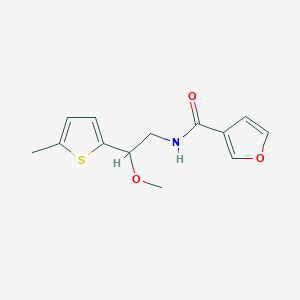

![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)

![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)